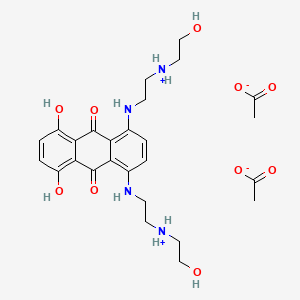
アセト酢酸
概要
説明
アセト酢酸は、3-オキソブタン酸としても知られており、化学式CH₃COCH₂COOHを持つ有機化合物です。これは最も単純なβ-ケト酸であり、不安定性で知られています。 アセト酢酸は弱酸であり、生理学的条件下では、その共役塩基であるアセト酢酸の形で一般的に見られます 。この化合物は、ケトン体代謝を含む様々な生化学的プロセスにおいて重要な役割を果たしています。
科学的研究の応用
アセト酢酸は、科学研究において様々な用途を持っています。
作用機序
アセト酢酸は、主にケトン体代謝における役割を通じてその効果を発揮します。 これは、肝臓でアセチルCoAから生成され、アセトンまたはβ-ヒドロキシ酪酸に変換することができます 。 アセト酢酸は血流中に放出され、心臓や脳などの組織で、グルコースの利用可能性が低い期間にエネルギー源として利用されます 。 この化合物の作用機序には、CoA基の転移や、クエン酸回路に入るアセチルCoA分子へのその後の分解を含む、酵素反応が含まれます .
Safety and Hazards
将来の方向性
The metabolic pathway of acetoacetic acid exerts a great impact in cancer; this process is very different from normal cells due to the “Warburg effect” . The concentration of acetoacetic acid is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . Therefore, it may be possible to explore new feasible and more effective treatments through the acetoacetic acid metabolic pathway .
生化学分析
Biochemical Properties
Acetoacetic acid is primarily produced in the liver mitochondria from acetyl-CoA. It exists in equilibrium with its conjugate base, acetoacetate. The compound is involved in several biochemical reactions, including the synthesis and degradation of ketone bodies. Enzymes such as thiolase, which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, and acetoacetate decarboxylase, which converts acetoacetate to acetone, play significant roles in these processes .
Cellular Effects
Acetoacetic acid influences various cellular processes, including energy production and metabolic regulation. It serves as an alternative energy source for tissues like the heart and renal cortex, which prefer acetoacetate over glucose. In the brain, acetoacetic acid is utilized during periods of low glucose availability, impacting cell signaling pathways and gene expression related to energy metabolism .
Molecular Mechanism
At the molecular level, acetoacetic acid exerts its effects through interactions with enzymes and other biomolecules. It is converted to acetoacetyl-CoA, which is then broken down into two acetyl-CoA molecules by thiolase. These acetyl-CoA molecules enter the citric acid cycle, contributing to ATP production. Additionally, acetoacetic acid can be reduced to D-β-hydroxybutyrate, which is oxidized back to acetoacetate in peripheral tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetoacetic acid can change over time. The compound is relatively unstable and can degrade, impacting its efficacy in biochemical assays. Long-term studies have shown that acetoacetic acid can influence cellular function, including changes in metabolic flux and gene expression, over extended periods .
Dosage Effects in Animal Models
The effects of acetoacetic acid vary with different dosages in animal models. At low doses, it serves as an efficient energy source, while high doses can lead to metabolic acidosis and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular metabolism and energy production changes significantly with varying concentrations .
Metabolic Pathways
Acetoacetic acid is involved in several metabolic pathways, including ketogenesis and ketolysis. It is synthesized from acetyl-CoA via the action of thiolase and HMG-CoA synthase. Acetoacetic acid can be converted to acetone or reduced to D-β-hydroxybutyrate, both of which are important for energy production during periods of low glucose availability .
Transport and Distribution
Within cells and tissues, acetoacetic acid is transported and distributed via specific transporters and binding proteins. It readily crosses the blood-brain barrier and is taken up by tissues that utilize it as an energy source. The localization and accumulation of acetoacetic acid can influence its activity and function in different cellular compartments .
Subcellular Localization
Acetoacetic acid is primarily localized in the mitochondria, where it is synthesized and utilized. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of acetoacetic acid is crucial for its role in energy metabolism and cellular function .
準備方法
アセト酢酸は、いくつかの方法で合成できます。一般的な方法の1つは、ジケテンの加水分解です。 アセト酢酸のエステルは、ジケテンとアルコールとの反応により生成され、酸自体はこれらのエステルの加水分解により調製できます 。 工業的には、アセト酢酸は低温(約0°C)で生成され、不安定性のためすぐに使用されます .
化学反応の分析
アセト酢酸は、次のような様々な化学反応を起こします。
脱炭酸: アセト酢酸は容易に脱炭酸してアセトンと二酸化炭素を生成します。
エステル化: 酸はアルコールと反応して、エチルアセト酢酸などのエステルを生成できます.
ケト-エノール互変異性: アセト酢酸はケト-エノール互変異性を示し、エノール型は共役と分子内水素結合によって安定化されます.
これらの反応に使用される一般的な試薬には、脱プロトン化のためのナトリウムエトキシドなどの強塩基と、求核置換のためのハロアルカンが含まれます 。 これらの反応から生成される主な生成物には、置換ケトンとエステルが含まれます .
類似化合物との比較
アセト酢酸は、β-ヒドロキシ酪酸やアセトンなどの他のケトン体と比較されることがよくあります。 アセト酢酸とβ-ヒドロキシ酪酸は真のケトン体ですが、アセトンはそれらの代謝の副産物です 。 β-ヒドロキシ酪酸はより安定しており、ケトーシス時に主要なエネルギー源として役立ちますが、アセト酢酸はそれほど安定しておらず、反応性が高くなります 。 アセト酢酸の独特のケト-エノール互変異性は、それを他の類似化合物と区別します .
類似化合物には、次のものがあります。
- β-ヒドロキシ酪酸
- アセトン
- アセチル酢酸
特性
IUPAC Name |
3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHALXBUFZDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |
| Record name | Acetoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202441 | |
| Record name | Acetoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
237.00 to 239.00 °C. @ 760.00 mm Hg | |
| Record name | Acetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
| Record name | Acetoacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-50-4 | |
| Record name | Acetoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36.5 °C | |
| Record name | Acetoacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acetoacetic acid is primarily produced in the liver from fatty acids through a process called ketogenesis. This occurs when glucose availability is limited, such as during fasting or adherence to a ketogenic diet. [, ]
A: Acetoacetic acid, along with other ketone bodies, can be utilized by various tissues, including the brain, heart, and muscles, as an alternative energy source when glucose is scarce. [, , ]
A: Yes, insulin deficiency in diabetic rats has been shown to reduce acetoacetic acid uptake by muscle tissue. This impaired utilization is believed to contribute to diabetic ketoacidosis. [] Additionally, insulin, along with glucose, can increase acetoacetic acid uptake by muscle fiber groups in both control and depancreatized rats. []
A: Research using radiolabeled acetoacetic acid has demonstrated its incorporation into cholesterol by surviving rat liver slices, indicating its role as a precursor in cholesterol biosynthesis. [, ]
A: Yes, studies have shown that acetoacetic acid can be produced from phenylalanine and tyrosine in the liver. This conversion involves several metabolic steps, ultimately leading to the formation of acetoacetic acid as a four-carbon unit. [, ]
A: Acetoacetic acid undergoes two main metabolic changes: interconversion with β-hydroxybutyric acid and oxidative breakdown. While the liver exhibits minimal acetoacetic acid destruction, the kidney demonstrates significant breakdown capacity. [] Notably, rat kidney slices have been observed to form glucose from acetoacetic acid, highlighting a potential connection between fat and carbohydrate metabolism. []
A: Studies in rats have shown that exposure to altitude hypoxia can increase plasma acetoacetic acid levels, particularly in younger animals. This suggests a possible role for acetoacetic acid as an energy substrate, especially for the developing central nervous system. []
ANone: The molecular formula of acetoacetic acid is C4H6O3, and its molecular weight is 102.09 g/mol.
ANone: Acetoacetic acid exists in equilibrium with its enol tautomer. The keto form is CH3C(=O)CH2COOH, and the enol form is CH3C(OH)=CHCOOH.
A: The incorporation of fluorine into acetoacetic acid, creating derivatives like 2-fluoroacetoacetic acid and 4-fluoro-3-hydroxybutyric acid, can significantly alter the molecule's acidity. For example, in 4,4,4-trifluoroacetoacetic acid, both the carboxylic acid group and the enolic hydroxyl group are significantly more acidic compared to the unfluorinated acetoacetic acid. This modification can influence the molecule's biological activity and metabolic fate. []
A: Acetoacetic acid is commonly measured in biological samples like blood and urine using various methods. One common approach is a colorimetric assay employing sodium nitroprusside. This method relies on the development of a characteristic color change in the presence of acetoacetic acid and an alkali, which can then be quantified spectrophotometrically. []
A: Yes, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors offer sensitive and specific alternatives for acetoacetic acid quantification. These techniques provide accurate measurements even in complex biological matrices. []
A: One challenge is the potential interference from other compounds present in biological samples. For example, acetone, glucose, and certain antibiotics can interfere with the kinetic Jaffé reaction, a common method for creatinine measurement, potentially affecting acetoacetic acid measurements as well. [, ]
A: Stable isotope labeling, such as using deuterium (2H), allows researchers to track the fate of acetoacetic acid within metabolic pathways. By analyzing the incorporation of labeled atoms into downstream metabolites, researchers can gain valuable insights into the metabolic flux and transformations of acetoacetic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
